molecular formula C8H5IN2O2 B2660693 3-iodo-6-nitro-1H-indole CAS No. 1360963-23-0

3-iodo-6-nitro-1H-indole

Cat. No.: B2660693
CAS No.: 1360963-23-0
M. Wt: 288.044
InChI Key: VWYMWFCKFDGAFF-UHFFFAOYSA-N
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Description

3-iodo-6-nitro-1H-indole is a chemical compound with the linear formula C8H5IN2O2 . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .


Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods, including strong acid, radical, and electrochemistry . A one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Mechanism of Action

The mechanism of action of 3-iodo-6-nitro-1H-indole is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to induce DNA damage and inhibit DNA repair mechanisms. It has also been found to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antimicrobial activity. Additionally, this compound has been found to modulate the expression of genes involved in apoptosis and inflammation.

Advantages and Limitations for Lab Experiments

The use of 3-iodo-6-nitro-1H-indole in lab experiments has several advantages and limitations. One of the advantages is that this compound exhibits potent antitumor, antimicrobial, and anti-inflammatory properties, which make it a promising candidate for drug development. Another advantage is that this compound can be easily synthesized using readily available reagents. However, one of the limitations is that the synthesis process is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-iodo-6-nitro-1H-indole. One of the directions is to further investigate the mechanism of action of this compound in order to fully understand its biochemical and physiological effects. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in order to assess its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of this compound is a complex process that requires expertise and experience. This compound exhibits antitumor, antimicrobial, and anti-inflammatory properties and has been studied for its potential use in drug development. However, the mechanism of action of this compound is not fully understood, and further studies are needed to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 3-iodo-6-nitro-1H-indole involves a multi-step process that includes the reaction of indole with iodine and nitric acid. The reaction takes place under controlled conditions and requires the use of specialized equipment and reagents. The yield of the synthesis process is dependent on several factors such as the reaction time, temperature, and concentration of reagents. The synthesis of this compound is a complex process that requires expertise and experience.

Scientific Research Applications

3-iodo-6-nitro-1H-indole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy.

Safety and Hazards

The safety data sheet for 6-Iodo-1H-indazole, a related compound, suggests avoiding dust formation and ensuring adequate ventilation. It also advises against releasing the compound into the environment .

Properties

IUPAC Name

3-iodo-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYMWFCKFDGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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